Trans-4-cyanocyclohexanecarboxylic acid
Overview
Description
Trans-4-cyanocyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 . It belongs to the family of carboxylic acids.
Synthesis Analysis
The synthesis of trans-4-cyanocyclohexanecarboxylic acid involves the treatment of dicyanocyclohexane with a specific microorganism or its treated product . In one example, 5g of trans-4-cyanocyclohexane-1-carboxylic acid was dissolved in 75 ml of methanol. To this solution, 5 ml of concentrated ammonia water (about 28%) and 1g of Raney nickel were added. The mixture was placed in an autoclave and shaken at room temperature for 4 hours in an atmosphere of hydrogen, the initial pressure of which was 20 kg/cm2 .Molecular Structure Analysis
The molecular structure of trans-4-cyanocyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid (-COOH) group and a cyanide (-CN) group attached to the 4th carbon atom .Physical And Chemical Properties Analysis
Trans-4-cyanocyclohexanecarboxylic acid is a stable compound. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Trans-4-cyanocyclohexanecarboxylic acid and its derivatives play a significant role in the synthesis of various compounds. For example, Bekkum et al. (2010) describe the synthesis and mass spectra analysis of cyclohexane derivatives, emphasizing the importance of these compounds in organic synthesis and analytical chemistry (Bekkum et al., 2010). Similarly, the work by Jia-jun (2012) focuses on the synthesis of Trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates, demonstrating the utility of these derivatives in medicinal chemistry (Jia-jun, 2012).
Catalysis and Green Chemistry
These compounds are also significant in catalysis and green chemistry. Wu et al. (2022) report on the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase, highlighting the potential for environmentally friendly production methods in industrial chemistry (Wu et al., 2022).
Complex Formation and Material Science
In material science, Thuéry and Harrowfield (2017) utilized trans-1,4-Cyclohexanedicarboxylic acid in the synthesis of uranyl ion complexes, demonstrating the versatility of these compounds in forming a wide range of complex architectures, which can have implications in fields like nuclear chemistry and materials engineering (Thuéry & Harrowfield, 2017).
Stereochemistry and Pharmaceutical Applications
The stereochemistry of these compounds is crucial in pharmaceutical applications. Yuan et al. (2010) conducted a study determining the configuration of Trans-4-Propyl-Cyclohexylcarboxylic Acid using NMR, underlining the importance of stereochemical considerations in drug design and synthesis (Yuan et al., 2010).
Safety And Hazards
The safety data sheet for trans-4-cyanocyclohexanecarboxylic acid indicates that it has some hazards. It has a signal word of “Warning” and precautionary statements include “P280-P305+P351+P338”, indicating that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water .
properties
IUPAC Name |
4-cyanocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWYCAIEUYAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435944 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-cyanocyclohexanecarboxylic acid | |
CAS RN |
15177-68-1, 4848-16-2 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-cyanocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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